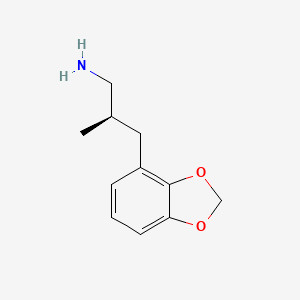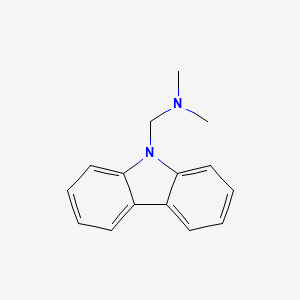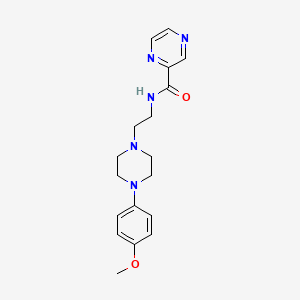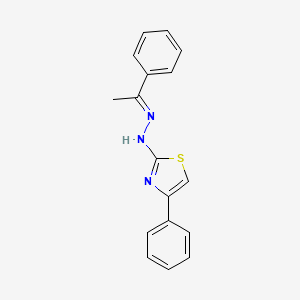![molecular formula C9H12Cl2N4 B2406675 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride CAS No. 2459962-92-4](/img/structure/B2406675.png)
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, form, and empirical formula. For “1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride”, the empirical formula is C9H11Cl2N3O and the molecular weight is 248.11 .Applications De Recherche Scientifique
Synthesis and Characterization
- This compound can be synthesized at ambient temperature using a condensation reaction. A study by Becerra et al. (2021) reports the synthesis of a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, using a similar method (Becerra, Cobo, & Castillo, 2021).
Biological and Pharmacological Activities
- Compounds structurally related to 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride have shown potential as anticonvulsant agents. Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, which exhibited significant seizures protection (Pandey & Srivastava, 2011).
Coordination Chemistry and Complex Formation
- Derivatives of pyrazolyl pyridines, similar to this compound, have been used as ligands in coordination chemistry. Halcrow (2005) reviews the synthesis of these ligands and their complex chemistry, highlighting applications like luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Antimicrobial and Antimycobacterial Activity
- Similar compounds have been screened for antimicrobial and antimycobacterial activities. A study by R.V.Sidhaye et al. (2011) on nicotinic acid hydrazide derivatives, which include similar pyridine-pyrazolyl structures, showed notable antimycobacterial activity (R.V.Sidhaye et al., 2011).
Photophysical Properties
- Pyrazolyl pyridines can exhibit photophysical properties like dual luminescence. Vetokhina et al. (2012) studied similar compounds, showing that they provide a rare example of molecules exhibiting types of photoreactions including excited-state intramolecular proton transfer (Vetokhina et al., 2012).
Catalytic Applications
- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, similar to the compound , have been used in catalytic applications. Roffe et al. (2016) synthesized palladacycles from these derivatives and found them to be effective catalysts (Roffe et al., 2016).
Photocytotoxicity in Red Light
- Pyridinyl methanamine derivatives have been explored for their photocytotoxic properties. Basu et al. (2014) synthesized iron(III) complexes with these derivatives, which displayed unprecedented photocytotoxicity in red light, making them potential candidates for biomedical applications (Basu et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(1-pyridin-3-ylpyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-3-5-13(12-8)9-2-1-4-11-7-9;;/h1-5,7H,6,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWBJEWTYIYXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)




![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)

![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)


![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)